![molecular formula C17H18BrN3O2 B2844762 2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide CAS No. 2176879-69-7](/img/structure/B2844762.png)
2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-Bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide” is a complex organic molecule that contains a pyridine ring, an amide group, and a bromine atom. It’s likely to be used in the field of organic chemistry for various purposes .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like direct lithiation and bromination reactions . These reactions are usually carried out at low temperatures and can take several hours depending on the reactivity of the electrophile .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The presence of the bromine atom and the amide group could potentially influence the overall structure and properties of the molecule.Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the bromine atom could potentially be replaced with other groups in a substitution reaction . The amide group could also undergo reactions, possibly leading to the formation of new compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups within the molecule .Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[4-(3-methylbutanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-11(2)10-15(22)20-12-5-7-13(8-6-12)21-17(23)14-4-3-9-19-16(14)18/h3-9,11H,10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNKNKTTZLNZQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[4-(3-methylbutanamido)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2844679.png)
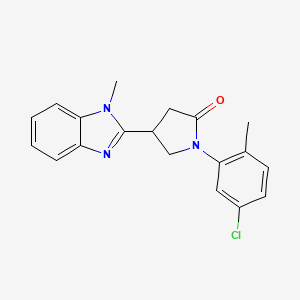
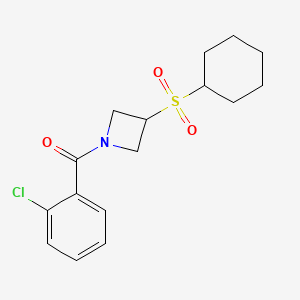
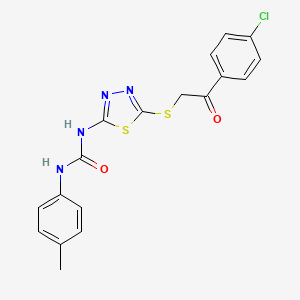
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-[2-(trifluoromethoxy)phenyl]ethane-1-sulfonamido](/img/structure/B2844684.png)

![7-BOC-4-Methoxypyrrolo[2,3-d]pyrimidine-6-boronic acid](/img/structure/B2844688.png)
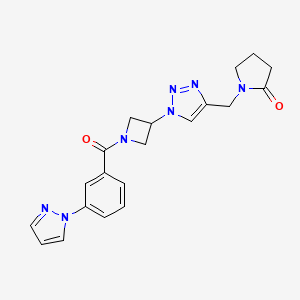

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2844696.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2844697.png)
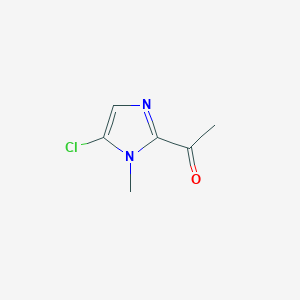

![4-Bromo-2-[(3-methoxyphenyl)sulfanyl]benzaldehyde](/img/structure/B2844701.png)